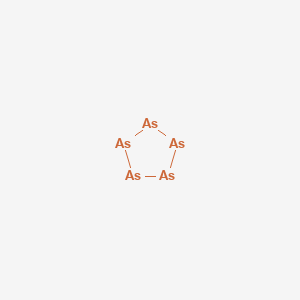
CID 15801408
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 15801408, also known as Monoketocholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Monoketocholic acid is a modified form of cholic acid, which is one of the primary bile acids produced in the liver.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monoketocholic acid typically involves the oxidation of cholic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide. The process requires careful control of temperature and pH to ensure the selective oxidation of the hydroxyl group to a keto group.
Industrial Production Methods
Industrial production of Monoketocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Monoketocholic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Monoketocholic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Used in the production of detergents and emulsifiers due to its surfactant properties.
Mécanisme D'action
Monoketocholic acid exerts its effects primarily through its interaction with bile acid receptors in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also affects the composition of the gut microbiota, which in turn influences various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic acid: The parent compound of Monoketocholic acid.
Chenodeoxycholic acid: Another primary bile acid with similar properties.
Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestines.
Uniqueness
Monoketocholic acid is unique due to the presence of a keto group, which imparts different chemical and biological properties compared to other bile acids. This modification affects its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
As5 |
|---|---|
Poids moléculaire |
374.6080 g/mol |
InChI |
InChI=1S/As5/c1-2-4-5-3-1 |
Clé InChI |
NQOONSJJYVTOLP-UHFFFAOYSA-N |
SMILES canonique |
[As]1[As][As][As][As]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


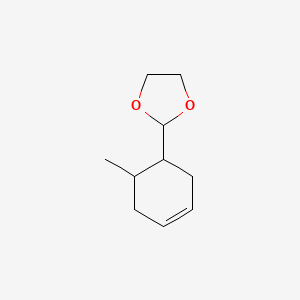
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

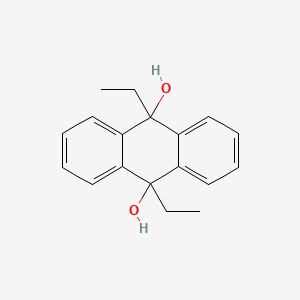
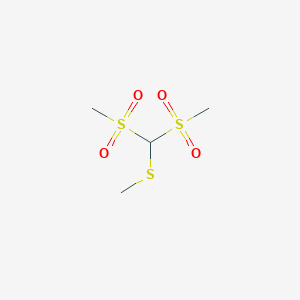
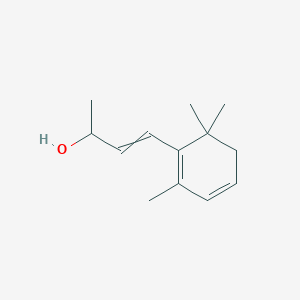

![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
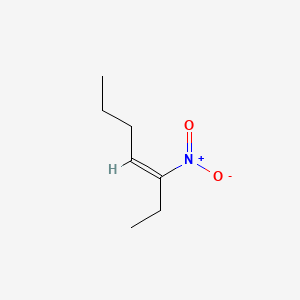

![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

